molecular formula C12H13NO3 B1517581 2-[4-(3-Cyanopropoxy)phenyl]acetic acid CAS No. 558640-84-9

2-[4-(3-Cyanopropoxy)phenyl]acetic acid

Cat. No. B1517581
M. Wt: 219.24 g/mol
InChI Key: BPRQDQVRHMVLRF-UHFFFAOYSA-N
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Description

“2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 558640-84-9 . It has a molecular weight of 219.24 and its IUPAC name is [4-(3-cyanopropoxy)phenyl]acetic acid .


Molecular Structure Analysis

The InChI code for “2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is 1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10 (4-6-11)9-12 (14)15/h3-6H,1-2,8-9H2, (H,14,15) .


Physical And Chemical Properties Analysis

“2-[4-(3-Cyanopropoxy)phenyl]acetic acid” is a powder at room temperature .

Scientific Research Applications

Materials Science Applications

Phenolic compounds like phloretic acid, a phenylacetic acid derivative, have been explored as renewable building blocks in materials science. Phloretic acid is utilized to enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, leading to materials with promising thermal and thermo-mechanical properties suitable for a wide range of applications, from coatings to advanced composites (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Phenylacetic acid derivatives have also been studied for their antimicrobial properties. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant in vitro antimicrobial activity against several strains of microbes. This research suggests the potential of phenylacetic acid derivatives in developing new antimicrobial agents (M. Noolvi et al., 2016).

Environmental Applications

In environmental science, derivatives of phenylacetic acid are part of studies focusing on pollutant degradation. For example, advanced oxidation processes using peracetic acid have been explored for the degradation of aromatic organic compounds. This research contributes to understanding the mechanisms of pollutant degradation and the development of more efficient and environmentally friendly waste treatment technologies (Juhee Kim et al., 2020).

Analytical Chemistry

In analytical chemistry, phenylacetic acid derivatives are used as chemosensors for the detection of metal ions in biological samples. For instance, a fluorescence turn-on chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid demonstrates high selectivity and sensitivity for Al(3+) ions, enabling its application in bioimaging and real-time monitoring of aluminum levels in living cells (Shilang Gui et al., 2015).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-[4-(3-cyanopropoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,1-2,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQDQVRHMVLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Cyanopropoxy)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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